ProsapogeninANLG of diocin
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Overview
Description
Prosapogenin A is a triterpenoid saponin, a class of naturally occurring glycosides found in various plants. It is known for its significant biological activities, including cytotoxic, antifungal, and immunoregulatory properties. Prosapogenin A is derived from plants such as Dioscorea species and has been studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prosapogenin A can be synthesized through enzymatic hydrolysis of ginsenosides, which are major saponins found in the roots of Panax ginseng. A lactase preparation from Penicillium species is used to hydrolyze ginsenosides Re and Rg1 to produce 20(S)-ginsenoside Rh1, a minor saponin . This enzymatic method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of Prosapogenin A involves the extraction and purification of saponins from plant sources such as red ginseng. The process includes steaming, drying, and extracting under optimized conditions to maximize the content of prosapogenins like Rg3, Rg2, Rh1, and Rh2 . These methods ensure the production of high-quality Prosapogenin A for various applications.
Chemical Reactions Analysis
Types of Reactions: Prosapogenin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic methanol conditions are used to hydrolyze Prosapogenin A, resulting in the formation of methyl sugars.
Oxidation: Specific oxidizing agents can be used to modify the structure of Prosapogenin A, enhancing its biological activity.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities and therapeutic potentials.
Scientific Research Applications
Prosapogenin A has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mechanism of Action
Prosapogenin A exerts its effects primarily through the inhibition of the STAT3 signaling pathway, which is involved in cell growth and survival. By blocking this pathway, Prosapogenin A induces growth arrest and apoptosis in various cancer cell lines, including HeLa, HepG2, and MCF-7 . Additionally, it modulates the expression of genes related to glycometabolism, further contributing to its anticancer activity.
Comparison with Similar Compounds
Ginsenoside Rg3: Another triterpenoid saponin with similar anticancer properties.
Diosgenin: A steroidal sapogenin known for its anti-inflammatory and anticancer activities.
Gracillin: A saponin with cytotoxic and antifungal properties.
Uniqueness of Prosapogenin A: Prosapogenin A is unique due to its specific mechanism of action involving the STAT3 signaling pathway and its ability to modulate glycometabolism. This distinct mode of action makes it a promising candidate for targeted cancer therapy and other therapeutic applications.
Properties
Molecular Formula |
C39H62O12 |
---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |
InChI Key |
HDXIQHTUNGFJIC-ZCTMWWGCSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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